L-2-Aminobutanol-d5

Übersicht

Beschreibung

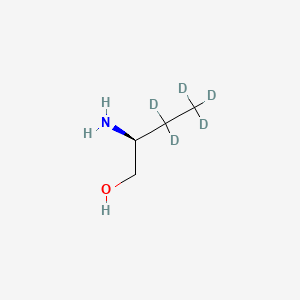

L-2-Aminobutanol-d5: is a deuterated analog of L-2-Aminobutanol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Resolution Method: One common method involves the resolution of racemic 2-aminobutanol using L (+)-tartaric acid to form diastereomeric salts, which are then separated.

Hydrogenation Method: Another method involves dissolving (S)-2-aminobutanol in deionized water, adjusting the pH to 1-5, and adding a supported metal catalyst.

Industrial Production Methods: The industrial production of L-2-Aminobutanol-d5 typically involves the use of bipolar membrane electrodialysis, which allows for the separation and clean production of the compound without the need for additional reagents .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: It can also participate in reductive amination, where a carbonyl group is converted into an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by another nucleophile.

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products:

Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

Reduction: Produces primary or secondary amines.

Substitution: Produces substituted amines or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of L-2-Aminobutanol-d5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for various enzymes. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms due to the isotope effect, which can slow down or alter reaction rates .

Vergleich Mit ähnlichen Verbindungen

L-2-Aminobutanol: The non-deuterated analog, used in similar applications but without the isotopic labeling benefits.

(S)-2-Amino-1-butanol: Another chiral amino alcohol used in organic synthesis and pharmaceutical applications.

Uniqueness: L-2-Aminobutanol-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where isotopic effects are studied. This labeling allows for more precise tracking and analysis of metabolic and chemical processes.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-JWUQSEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)